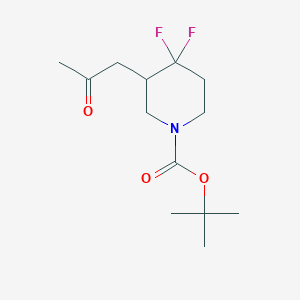

tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate

Description

tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate is a fluorinated piperidine derivative featuring a tert-butyl carbamate group at the 1-position, difluoro substitution at the 4,4-positions, and a 2-oxopropyl substituent at the 3-position. The 4,4-difluoro substitution enhances metabolic stability and modulates electronic properties, while the 2-oxopropyl group introduces a ketone functionality, enabling reactivity in nucleophilic additions or reductions.

Properties

IUPAC Name |

tert-butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F2NO3/c1-9(17)7-10-8-16(6-5-13(10,14)15)11(18)19-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSMPHCZYHAKFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1CN(CCC1(F)F)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring. One common synthetic route is the reaction of 4,4-difluoropiperidine with an appropriate carboxylic acid derivative under controlled conditions. The reaction conditions may include the use of a strong base, such as sodium hydride, and a coupling reagent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and purity while minimizing waste and environmental impact. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its fluorinated structure makes it valuable in the design of fluorinated drugs and materials.

Biology: The compound can be used as a probe in biological studies to investigate the role of fluorinated compounds in biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound's ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the chemical industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.

Mechanism of Action

The mechanism by which tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-Butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate with analogous piperidine derivatives, highlighting structural variations and their implications.

*Estimated based on structural analogs.

Detailed Structural and Functional Analysis

Substituent Effects on Reactivity

- Target Compound : The 2-oxopropyl group provides a ketone, which is reactive toward nucleophiles (e.g., Grignard reagents) and reductants (e.g., NaBH₄). This makes it versatile for synthesizing secondary alcohols or amines .

- Methoxy-Ester Analog (C₁₃H₂₁F₂NO₄): The methoxy ester substituent introduces hydrolytic sensitivity under acidic/basic conditions, enabling controlled release of active metabolites. Its higher lipophilicity (vs. ketone) may improve membrane permeability .

- This is advantageous for peripherally acting drugs .

- Hydroxymethyl Analog (C₁₁H₁₉F₂NO₃): The hydroxymethyl group is amenable to functionalization (e.g., phosphorylation, glycosylation), making it suitable for prodrug development .

Fluorination Impact

All compounds share difluoro substitution, which:

- Enhances metabolic stability by resisting oxidative degradation.

- Modulates pKa of adjacent groups due to fluorine’s electronegativity.

Economic and Handling Considerations

Biological Activity

Tert-butyl 4,4-difluoro-3-(2-oxopropyl)piperidine-1-carboxylate (CAS Number: 2101206-55-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : C13H21F2NO3

- Molecular Weight : 293.31 g/mol

- Structure : The compound features a piperidine ring substituted with difluoro and oxopropyl groups, which may influence its pharmacological properties.

The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in inflammatory processes.

Pharmacological Studies

-

In Vitro Studies :

- In vitro assays have shown that this compound exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as IL-1β in macrophage cultures stimulated by lipopolysaccharides (LPS) .

- The compound's structure allows for potential binding to NLRP3 inflammasomes, which are crucial in mediating inflammatory responses .

-

Case Studies :

- A study on similar piperidine derivatives indicated that modifications to the piperidine ring can enhance anti-inflammatory activity. The presence of fluorine atoms in the structure is hypothesized to increase binding affinity to target proteins .

- Another investigation assessed the compound's effects on pyroptosis (a form of programmed cell death) and found significant inhibition at micromolar concentrations, suggesting a concentration-dependent mechanism .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H21F2NO3 |

| Molecular Weight | 293.31 g/mol |

| CAS Number | 2101206-55-5 |

| Purity | ≥97% |

| Biological Activity | Effect |

|---|---|

| IL-1β Release Inhibition | Significant at 10 µM |

| Pyroptosis Inhibition | Up to 60% at higher doses |

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of piperidine derivatives. For example, compounds with similar structures have been shown to inhibit NLRP3-mediated inflammatory pathways effectively .

Comparative Analysis with Related Compounds

A comparative analysis with other piperidine derivatives reveals that this compound has a unique profile due to its difluoro substitution, which appears to enhance its potency against inflammatory responses compared to other analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.